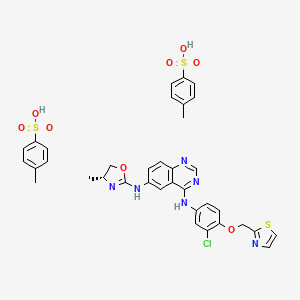

Varlitinib Tosylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUPQMGDXOHVLK-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146629-86-8 | |

| Record name | Varlitinib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VARLITINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Varlitinib Tosylate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent and reversible, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] This technical guide provides an in-depth overview of the mechanism of action of Varlitinib tosylate, focusing on its molecular targets, downstream signaling effects, and preclinical and clinical implications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Pan-HER Inhibition

Varlitinib is classified as a pan-HER inhibitor, demonstrating potent activity against multiple members of the HER family. Specifically, it targets and reversibly binds to the intracellular tyrosine kinase domains of HER1 (EGFR), HER2, and HER4.[2] This binding action competitively inhibits the adenosine triphosphate (ATP) binding site, which is crucial for the receptor's kinase activity.[3][4] By blocking ATP binding, Varlitinib effectively prevents the autophosphorylation and subsequent activation of these receptors.[1][5]

The inhibitory activity of Varlitinib is potent, with low nanomolar half-maximal inhibitory concentrations (IC50) against its primary targets. Although HER3 possesses deficient tyrosine kinase activity, Varlitinib indirectly inhibits its signaling by preventing its transphosphorylation through heterodimerization with EGFR or HER2.[6] This comprehensive inhibition of the HER family distinguishes Varlitinib from more selective HER inhibitors.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of Varlitinib against key HER family kinases.

| Target | IC50 Value (nM) |

| HER1 (EGFR) | 7 |

| HER2 | 2 |

| HER4 | 4 |

| Data sourced from multiple preclinical studies. |

Downstream Signaling Pathway Modulation

The activation of HER family receptors triggers a cascade of intracellular signaling pathways that are fundamental to cell proliferation, survival, differentiation, and migration. Varlitinib's inhibition of HER kinases leads to the significant downregulation of these critical downstream pathways. The two primary signaling axes affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[6]

Upon treatment with Varlitinib, a marked reduction in the phosphorylation of key proteins within these pathways has been observed. This includes the strong inhibition of phosphorylated HER1, HER2, and HER3, as well as downstream effectors such as RAS, RAF, MEK, MAPK, p70S6K, S6 ribosomal protein, and 4EBP1.[7][6]

References

- 1. medkoo.com [medkoo.com]

- 2. AB062. P-33. Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Varlitinib Tosylate: A Technical Guide to its Pan-HER Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pan-HER inhibitor activity of Varlitinib Tosylate (also known as ASLAN001 and ARRY-334543). Varlitinib is a potent, oral, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2][3] This document details its mechanism of action, inhibitory activity, and the preclinical evidence supporting its therapeutic potential in oncology.

Core Mechanism of Action

Varlitinib functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR, HER2, and HER4.[4] By binding to the ATP pocket, it prevents receptor phosphorylation and activation, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[5][6][7] The inhibition of these key HER family members suggests that Varlitinib may offer broader efficacy than agents targeting a single HER receptor by overcoming potential resistance mechanisms mediated by receptor crosstalk.[6][7]

Quantitative Inhibitor Activity

Varlitinib demonstrates potent inhibitory activity against key members of the HER family in both enzymatic and cell-based assays.

Table 1: Varlitinib Enzymatic Inhibitory Activity

| Target | IC50 (nM) |

| EGFR (HER1) | 7[8][9][10] |

| HER2 | 2[8][9][10] |

| HER4 | 4[8][9][10] |

Table 2: Varlitinib Cellular Inhibitory Activity

| Cell Line | Cancer Type | IC50 (nM) |

| A431 (EGFR overexpressing) | Epidermoid Carcinoma | 36 |

| BT-474 (HER2 overexpressing) | Breast Cancer | 43 |

| N87 (HER2 overexpressing) | Gastric Carcinoma | 60[11] |

Downstream Signaling Pathway Inhibition

Varlitinib effectively suppresses the phosphorylation of its primary targets, EGFR and HER2, leading to the downregulation of major downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5] This inhibition ultimately results in reduced cell proliferation and induction of apoptosis. Preclinical studies have shown that Varlitinib treatment leads to a significant reduction in the phosphorylation of EGFR, HER2, HER3, AKT, and ERK.[8][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Portico [access.portico.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. ascopubs.org [ascopubs.org]

- 5. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]

- 6. Varlitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

Varlitinib Tosylate: A Pan-HER Tyrosine Kinase Inhibitor for Targeted Cancer Therapy

Boulder, CO & Singapore - Varlitinib (ASLAN001), a potent, orally bioavailable, and reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, has emerged as a significant agent in the landscape of targeted cancer therapy. Initially developed by Array BioPharma Inc. and later licensed to ASLAN Pharmaceuticals, Varlitinib selectively targets and inhibits EGFR (HER1), HER2, and HER4, key drivers in the proliferation and survival of various cancer types.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Varlitinib tosylate, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale: Targeting the HER Pathway

The HER family of receptor tyrosine kinases plays a crucial role in cell signaling pathways that govern cell growth, differentiation, and survival.[3][4] Dysregulation of these pathways, often through overexpression or mutation of HER receptors, is a well-established oncogenic driver in numerous cancers, including breast, gastric, lung, and biliary tract cancers.[1][5] Varlitinib was designed to be a pan-HER inhibitor, concurrently targeting multiple members of this family. This approach is based on the rationale that dual or multiple targeting can lead to a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms associated with single-target inhibitors.[1]

Chemical Synthesis of this compound

The synthesis of Varlitinib, chemically known as (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine, involves a multi-step process culminating in the formation of the tosylate salt for improved pharmaceutical properties. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic strategy for analogous 4-anilinoquinazolines provides a framework for its preparation.

A plausible synthetic route involves the initial construction of the quinazoline core, followed by sequential substitution at the C4 and C6 positions. A key step is the N-arylation of a 4-chloroquinazoline intermediate with the appropriately substituted aniline.[6][7] The synthesis of related N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine from 4-chloro-7-fluoro-6-nitro-quinazoline involves substitution with phenylamine, nucleophilic substitution, and a reduction reaction.[8] The final step in preparing the clinical candidate is the formation of the ditosylate salt.

Logical Flow of Varlitinib Synthesis

Caption: A logical workflow illustrating the key stages in the synthesis of this compound.

Mechanism of Action and In Vitro Efficacy

Varlitinib functions as an ATP-competitive inhibitor of the EGFR, HER2, and HER4 kinase domains. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[9]

Quantitative In Vitro Data

The inhibitory activity of Varlitinib has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent and selective activity against the target kinases.

| Target | IC50 (nM) |

| EGFR (HER1) | 7 |

| HER2 | 2 |

| HER4 | 4 |

| Data sourced from MedChemExpress and TargetMol.[10][11][12] |

In cell-based assays, Varlitinib potently inhibits the proliferation of cancer cell lines that overexpress HER family receptors. For instance, in A431 (EGFR overexpressing) and BT-474 (HER2 overexpressing) cell lines, Varlitinib effectively inhibits substrate phosphorylation.[10][11]

| Cell Line | Target Overexpression | Endpoint |

| A431 | EGFR | Inhibition of Substrate Phosphorylation |

| BT-474 | HER2 | Inhibition of Substrate Phosphorylation |

| Data sourced from MedChemExpress.[10] |

Experimental Protocols

Pan-HER Enzymatic Kinase Inhibition Assay (Illustrative Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Varlitinib against EGFR, HER2, and HER4 kinases.

Objective: To determine the IC50 value of Varlitinib for EGFR, HER2, and HER4.

Materials:

-

Recombinant human EGFR, HER2, and HER4 kinase domains

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP, [γ-³²P]ATP

-

Varlitinib stock solution (in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Varlitinib in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the respective kinase (EGFR, HER2, or HER4), and the Varlitinib dilution (or DMSO for control).

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and the poly(Glu, Tyr) substrate.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each Varlitinib concentration relative to the control and determine the IC50 value using appropriate software.

Experimental Workflow for Kinase Inhibition Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Array BioPharma, Inc. Initiates Phase I Clinical Trial For Targeted Anticancer Drug ARRY-334543 - BioSpace [biospace.com]

- 3. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Varlitinib | HER | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

Varlitinib Tosylate: A Technical Guide to its Inhibition of the RAS/RAF/MEK/MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varlitinib (ASLAN001) is a potent, orally bioavailable, reversible, small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3][4] By inhibiting these receptor tyrosine kinases, Varlitinib effectively blocks downstream signaling cascades, including the critical RAS/RAF/MEK/MAPK pathway, which is frequently dysregulated in various cancers.[5][6] This technical guide provides an in-depth overview of Varlitinib's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.

Introduction to Varlitinib and the RAS/RAF/MEK/MAPK Pathway

Varlitinib is a selective inhibitor of the ErbB family of receptors, demonstrating low nanomolar potency against EGFR, HER2, and HER4.[1][3] The overexpression and/or mutation of these receptors are implicated in the pathogenesis of numerous cancers, including breast, gastric, and biliary tract cancers.[2][5] Varlitinib's therapeutic potential lies in its ability to concurrently inhibit multiple HER receptors, potentially offering greater efficacy than agents targeting a single receptor.[6][7]

The RAS/RAF/MEK/MAPK pathway is a crucial intracellular signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis.[8][9][10] Aberrant activation of this pathway, often driven by mutations in RAS or BRAF genes or upstream receptor tyrosine kinase activation (e.g., EGFR, HER2), is a hallmark of many cancers.[8][10] Varlitinib's inhibition of HER family receptors prevents their dimerization and subsequent autophosphorylation, thereby blocking the activation of downstream signaling molecules, including those in the RAS/RAF/MEK/MAPK cascade.[5][6]

Mechanism of Action: Varlitinib's Impact on the RAS/RAF/MEK/MAPK Pathway

Varlitinib exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR, HER2, and HER4.[11] This reversible inhibition prevents the phosphorylation and activation of these receptors, leading to the downregulation of downstream signaling.

The binding of a ligand (e.g., EGF) to EGFR or the homodimerization/heterodimerization of HER2 leads to the recruitment of adaptor proteins like Grb2 and SOS, which in turn activate RAS by promoting the exchange of GDP for GTP. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate the final effectors of the cascade, ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and survival.

Varlitinib's inhibition of EGFR and HER2 directly prevents the initial activation of this cascade. Preclinical studies have demonstrated that Varlitinib treatment leads to a significant reduction in the phosphorylation of MEK and ERK in cancer cells.[12]

Quantitative Data Summary

In Vitro Kinase and Cell Line Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| EGFR (HER1) | Kinase Assay | 7 | [3][4][13] |

| HER2 | Kinase Assay | 2 | [3][4][13] |

| HER4 | Kinase Assay | 4 | [3][13] |

| A431 (EGFR overexpressing) | Cell Proliferation | 36 | [4][14] |

| BT-474 (HER2 overexpressing) | Cell Proliferation | 43 | [4][14] |

| KKU-214 (Cholangiocarcinoma) | Cell Proliferation | 4830 | [7] |

| KKU-213 (Cholangiocarcinoma) | Cell Proliferation | 5100 | [7] |

| KKU-156 (Cholangiocarcinoma) | Cell Proliferation | 4500 | [7] |

| KKU-100 (Cholangiocarcinoma) | Cell Proliferation | 7680 | [7] |

In Vivo Tumor Growth Inhibition in Xenograft Models

| Cancer Type | Xenograft Model | Varlitinib Dose | Tumor Growth Inhibition/Regression | Reference |

| Epidermoid Carcinoma | A431 | 25, 50, 100 mg/kg (orally, twice daily) | Significant dose-related inhibition | [3] |

| Breast Cancer | MDA-MB-453 | Not specified | Significant dose-dependent inhibition | [14] |

| Breast Cancer | BT-474 | 100 mg/kg/day | 69% inhibition | [14] |

| Breast Cancer | BT-474 | 200 mg/kg/day | 98% inhibition with significant regressions | [14] |

| Hepatocellular Carcinoma | Patient-Derived (HCC29-0909A) | 100 mg/kg (twice daily) | Complete tumor regression | [13] |

| Triple-Negative Breast Cancer | MDA-MB-468 | Not specified | Significant suppression of tumor growth | [12] |

| Cholangiocarcinoma | CCA Xenograft | 50 mg/kg and 100 mg/kg | Significant inhibition of tumor growth | [7] |

Detailed Experimental Protocols

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is a generalized procedure for detecting the phosphorylation status of ERK in cancer cells treated with Varlitinib.

References

- 1. abcam.com [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Immunohistochemical analysis of phosphorylated epidermal growth factor receptor might provide a surrogate marker of EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Varlitinib Tosylate: A Reversible Pan-HER Tyrosine Kinase Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Varlitinib (ASLAN001) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1] It selectively targets EGFR (HER1), HER2, and HER4 at low nanomolar concentrations, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of Varlitinib Tosylate, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Introduction

The HER family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in regulating cell growth, differentiation, and survival.[4] Dysregulation of this signaling network, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including breast, gastric, biliary tract, and non-small cell lung cancers.[4][5] this compound is a pan-HER inhibitor that competitively binds to the ATP-binding site of the kinase domain of EGFR, HER2, and HER4, thereby blocking their activation and subsequent signal transduction.[6][7] Its ability to target multiple HER receptors simultaneously offers a potential therapeutic advantage over agents that inhibit a single receptor.[6]

Mechanism of Action

Varlitinib is a reversible, ATP-competitive inhibitor of EGFR, HER2, and HER4.[4] Upon binding of a ligand, such as epidermal growth factor (EGF), to EGFR, the receptor undergoes a conformational change, leading to homo- or heterodimerization with other HER family members, most notably HER2.[8][9] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation and the initiation of downstream signaling cascades. The two primary pathways activated are the RAS/RAF/MEK/MAPK pathway, which primarily regulates gene expression and cell proliferation, and the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation.[7][8]

Varlitinib effectively blocks the initial phosphorylation event, thereby inhibiting the activation of both the MAPK and PI3K/AKT pathways.[2][10] This leads to a reduction in cell proliferation, an increase in apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth.[2][10]

Caption: Varlitinib inhibits EGFR/HER2 signaling pathways.

Quantitative Data

In Vitro Potency

Varlitinib demonstrates potent inhibition of HER family kinases at the nanomolar level. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) | Reference(s) |

| EGFR (HER1) | 7 | [2][3][10][11] |

| HER2 | 2 | [2][3][10][11] |

| HER4 | 4 | [2][3][10][11] |

Cellular Activity

In cell-based assays, Varlitinib effectively inhibits the proliferation of cancer cell lines that overexpress HER family receptors.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A431 | Epidermoid Carcinoma (EGFR overexpression) | Not specified, potent inhibition | [2] |

| BT474 | Breast Cancer (HER2 overexpression) | Not specified, potent inhibition | [2] |

| HCC1937 | Breast Cancer | 20 | [2] |

| HCC70 | Breast Cancer | 10 | [2] |

Clinical Efficacy

Varlitinib has been evaluated in several clinical trials across various cancer types. The following table summarizes key efficacy data from a Phase II study (TreeTopp: NCT03093870) in second-line advanced biliary tract cancer.[12]

| Endpoint | Varlitinib + Capecitabine (n=64) | Placebo + Capecitabine (n=63) | P-value | Reference(s) |

| Objective Response Rate (ORR) | 9.4% | 4.8% | 0.42 | [1][13] |

| Median Progression-Free Survival (PFS) | 2.83 months | 2.79 months | 0.63 | [1][13] |

| Median Overall Survival (OS) | 7.8 months | 7.5 months | 0.66 | [1][13] |

While the TreeTopp study did not meet its primary endpoints in the overall population, subgroup analyses suggested potential benefits in certain patient populations.[1][13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of Varlitinib against a specific tyrosine kinase, such as HER2.

Materials:

-

Recombinant HER2 kinase

-

Substrate peptide

-

ATP

-

Varlitinib (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Varlitinib in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 1 µl of the Varlitinib dilution or vehicle control.

-

Add 2 µl of recombinant HER2 kinase diluted in Kinase Buffer.

-

Add 2 µl of a mix of the substrate peptide and ATP in Kinase Buffer.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each Varlitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the effect of Varlitinib on the phosphorylation of EGFR and HER2 in a relevant cancer cell line (e.g., A431 or BT474).

Materials:

-

Cancer cell line (e.g., A431)

-

Cell culture medium and supplements

-

Varlitinib

-

EGF (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of Varlitinib for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total EGFR/HER2 and a loading control (e.g., actin) to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

This protocol details a method to measure the effect of Varlitinib on the viability of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium

-

Varlitinib

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Varlitinib in triplicate. Include a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Summary and Future Directions

This compound is a potent, reversible, pan-HER inhibitor with demonstrated preclinical activity and a manageable safety profile in clinical trials.[4][14] While it has shown promise in various solid tumors, further investigation is needed to identify patient populations most likely to benefit from this targeted therapy. The use of biomarkers to predict response will be crucial for its future development. The experimental protocols provided in this guide offer a framework for the continued preclinical and clinical evaluation of Varlitinib and other novel tyrosine kinase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. pnas.org [pnas.org]

- 6. Varlitinib in Combination With Capecitabine for Advanced or Metastatic Biliary Tract Cancer | MedPath [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchtweet.com [researchtweet.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. HER2 Stabilizes EGFR and Itself by Altering Autophosphorylation Patterns in a Manner That Overcomes Regulatory Mechanisms and Promotes Proliferative and Transformation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

Varlitinib Tosylate: A Pan-HER Inhibitor Demonstrating Antitumor Activity in Breast Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Varlitinib (formerly known as ASLAN001) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2] Specifically, it targets HER1 (EGFR), HER2, and HER4.[1][3] Overexpression or mutation of these receptors is a key driver in the proliferation and survival of various cancer cells, including a significant portion of breast cancers.[1][4] Varlitinib's mechanism of concurrently inhibiting multiple HER receptors provides a comprehensive blockade of downstream signaling pathways, positioning it as a promising therapeutic agent in breast cancer treatment.[3][4] This guide provides a detailed overview of the preclinical and clinical evidence supporting the antitumor activity of Varlitinib Tosylate in breast cancer models, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action

Varlitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of HER1, HER2, and HER4, preventing their phosphorylation and subsequent activation.[4] This inhibition blocks the initiation of downstream signaling cascades critical for cancer cell growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][4] Although HER3 possesses defective kinase activity, it is a crucial signaling partner for other HER family members. By inhibiting the kinase activity of EGFR and HER2, Varlitinib also indirectly prevents the trans-phosphorylation and activation of HER3 upon heterodimerization.[2] The ultimate effect of this pan-HER blockade is the inhibition of cell proliferation and the induction of programmed cell death (apoptosis) in tumor cells.[4][5]

Caption: Varlitinib's mechanism of action on the HER signaling pathway.

Preclinical Antitumor Activity: In Vitro Studies

Varlitinib has demonstrated potent inhibitory effects across various breast cancer cell lines, particularly those with HER2 amplification and in Triple-Negative Breast Cancer (TNBC) models expressing EGFR.

Quantitative Data: In Vitro Efficacy

| Parameter | Target/Cell Line | Result | Citation |

| IC₅₀ | HER1 (EGFR) | 7 nM | [6][7] |

| HER2 | 2 nM | [6][7] | |

| HER4 | 4 nM | [6][7] | |

| Cell Viability | MDA-MB-468 (TNBC) | Significant Inhibition | [8] |

| MDA-MB-231 (TNBC) | Resistant | [2][8] | |

| Apoptosis | MDA-MB-453, MDA-MB-468 (TNBC) | Significantly Induced | [2] |

| Target Inhibition | SK-BR-3 (HER2+) | Reduction of pHER2 | [2] |

| MDA-MB-468 (TNBC) | Reduction of pEGFR, pHER3, pHER4 | [2] | |

| MDA-MB-468 (TNBC) | Decreased p-MEK and p-ERK | [8] |

Experimental Protocols: In Vitro Assays

-

Cell Viability Assay (MTT Assay): Breast cancer cell lines, such as MDA-MB-468 and MDA-MB-231, were seeded in 96-well plates.[8] After cell attachment, they were treated with various concentrations of Varlitinib for 72 hours.[2] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability and calculate IC₅₀ values.[8]

-

Apoptosis Analysis (Flow Cytometry & Western Blot): To quantify apoptosis, cells treated with Varlitinib were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.[8] For a molecular confirmation of apoptosis, whole-cell lysates were collected from treated and untreated cells. These lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against cleaved Poly (ADP-ribose) polymerase (PARP), a key apoptosis marker, followed by a secondary antibody and chemiluminescent detection.[2][8]

-

Western Blot for Signaling Pathway Analysis: To assess the impact on signaling pathways, breast cancer cells were treated with Varlitinib for a specified period. Whole-cell extracts were then analyzed by Western blot using antibodies against total and phosphorylated forms of HER family receptors (EGFR, HER2, HER3, HER4) and downstream effectors like AKT, MEK, and ERK.[2][8] β-actin was typically used as a loading control.[2]

Caption: A typical experimental workflow for in vitro analysis.

Preclinical Antitumor Activity: In Vivo Studies

The antitumor effects of Varlitinib have been validated in xenograft models of human breast cancer, demonstrating significant tumor growth inhibition.

Quantitative Data: In Vivo Efficacy

| Model | Treatment | Result | Citation |

| MDA-MB-468 (TNBC) Xenograft | Varlitinib 100 mg/kg BID | Significant tumor growth suppression | [9] |

| Reduced tumor weight | [9] | ||

| Reduced pEGFR and pERK in tumors | [2] | ||

| Increased M30 staining (apoptosis) | [2] | ||

| A431 (Epidermoid) Xenograft | Varlitinib 100 mg/kg BID | Complete tumor regression | [6][7] |

Experimental Protocol: Xenograft Mouse Model

-

Animal Model and Tumor Implantation: Immunocompromised mice (e.g., nude mice) were used. Human breast cancer cells, such as MDA-MB-468, were harvested and subcutaneously injected into the flank of each mouse.[9] Tumors were allowed to grow to a palpable size.

-

Drug Administration and Monitoring: Once tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups. Varlitinib was administered orally, typically twice daily (BID), at specified doses (e.g., 100 mg/kg).[9] Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated. Mouse body weight was also monitored as an indicator of toxicity.[9]

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed.[9] A portion of the tumor tissue was flash-frozen for Western blot analysis to assess the phosphorylation status of target proteins (e.g., pEGFR, pERK) and apoptosis markers (e.g., cleaved PARP).[2] Another portion was fixed in formalin and embedded in paraffin for immunohistochemical (IHC) staining to examine protein expression and localization within the tumor microenvironment.[2][9]

Caption: Experimental workflow for a xenograft mouse model study.

Clinical Activity in Breast Cancer

Varlitinib has been evaluated in clinical trials, showing encouraging antitumor activity, particularly in heavily pretreated patients with HER2-positive metastatic breast cancer.

Quantitative Data: Clinical Trials

| Trial Identifier | Patient Population | Combination Therapy | Key Outcomes | Citation |

| NCT02396108 (Phase Ib) | Advanced Solid Tumors (incl. 20 HER2+ mBC) | Paclitaxel ± Trastuzumab | HER2+ mBC Cohort: - Clinical Benefit Rate: 81.3%- Partial Response Rate: 56.3% | [1] |

| Recommended Phase II Dose (with Paclitaxel): 300 mg BID, intermittently (4 days on, 3 days off) | [1] | |||

| NCT02338245 (Phase 2) | HER2+ Metastatic Breast Cancer | Capecitabine | Signs of clinical activity reported | [2][10] |

Summary of Clinical Findings

In a Phase Ib dose-escalation study (NCT02396108), Varlitinib was combined with chemotherapy in patients with advanced solid tumors, including a significant cohort of heavily pretreated HER2-positive metastatic breast cancer patients.[1] The combination of Varlitinib with paclitaxel was found to be active and tolerable, with a recommended Phase II dose of 300 mg twice daily on an intermittent schedule.[1] The addition of subcutaneous trastuzumab to this regimen was deemed safe.[1] The promising clinical benefit and partial response rates in this difficult-to-treat population underscore the potential of Varlitinib in the clinical setting.[1]

Conclusion

This compound demonstrates significant antitumor activity in a range of breast cancer models. Its pan-HER inhibitory mechanism effectively blocks key signaling pathways, leading to reduced cell proliferation and increased apoptosis in both in vitro and in vivo settings. Preclinical data show potent, low-nanomolar inhibition of HER kinases and robust tumor regression in xenograft models. Furthermore, early-phase clinical trials have yielded encouraging results in patients with HER2-positive metastatic breast cancer, establishing a manageable safety profile and demonstrating notable clinical benefit. These findings warrant further investigation of Varlitinib as a targeted therapy for HER-driven breast cancers.

References

- 1. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

Varlitinib Tosylate in Biliary Tract Cancer: A Technical Overview

Varlitinib (ASLAN001) is an orally administered, potent, and reversible small-molecule pan-HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1][2] The overexpression and/or aberrant activation of the HER family of receptor tyrosine kinases have been implicated in the pathogenesis of various cancers, including biliary tract cancer (BTC).[3] In BTC, overexpression rates for HER2 and HER3 have been reported at 26.5% and 27.9%, respectively, with amplification rates of 30.1% and 26.5%.[3] This provides a strong rationale for investigating pan-HER inhibitors like Varlitinib as a therapeutic strategy for this aggressive malignancy. Varlitinib has been granted orphan drug designation for cholangiocarcinoma, a subtype of BTC, by the U.S. Food and Drug Administration (FDA) and for biliary tract cancer by South Korea's Ministry of Food and Drug Safety.[1][4][5]

Mechanism of Action

Varlitinib functions as an adenosine triphosphate (ATP) competitive inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4.[6] It exhibits potent inhibitory activity with low nanomolar IC50 values of 7 nM for EGFR, 2 nM for HER2, and 4 nM for HER4.[7][8][9] By binding to the intracellular kinase domains of these receptors, Varlitinib blocks their phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, differentiation, and migration, such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[7][9][10] Furthermore, by potently antagonizing EGFR, HER2, and HER4, Varlitinib can also effectively inhibit heterodimerization with HER3, which lacks a kinase domain but plays a significant role in signaling.[3]

Preclinical Research

Preclinical studies have demonstrated the anti-tumor activity of Varlitinib in both in vitro and in vivo models of cholangiocarcinoma (CCA), a subtype of BTC.

In Vitro Studies

In studies using CCA cell lines, Varlitinib was shown to inhibit cell proliferation and enhance apoptosis.[3][11] The cytotoxic activity of Varlitinib was determined across several CCA cell lines (KKU-214, KKU-213, KKU-156, and KKU-100), with results indicating that Varlitinib can suppress CCA cell growth in the micromolar range.[11][12] Notably, elevated expression of EGFR and HER2 was observed in the KKU-214 and KKU-100 cell lines.[11] Interestingly, the non-malignant cholangiocyte cell line MMNK-1 showed a higher IC50 value, suggesting lower toxicity to non-cancerous cells.[12] Furthermore, preclinical research has indicated a synergistic anti-tumor effect when Varlitinib is combined with PI3K inhibition.[3][11]

Table 1: In Vitro Cytotoxicity of Varlitinib in Cholangiocarcinoma Cell Lines

| Cell Line | Key Characteristics | Varlitinib IC50 (µM) |

|---|---|---|

| KKU-214 | High EGFR/HER2 Expression | Similar range to KKU-213/156 |

| KKU-213 | - | Similar range to KKU-214/156 |

| KKU-156 | - | Similar range to KKU-214/213 |

| KKU-100 | High EGFR/HER2, KRAS G12D Mutation | Higher IC50 (poor response) |

| MMNK-1 | Non-malignant cholangiocyte | Higher IC50 than CCA cells |

Source:[12]

In Vivo Studies

In a CCA xenograft model, Varlitinib effectively suppressed tumor growth.[3] Similarly, in patient-derived xenograft (PDX) models of hepatocellular carcinoma with co-expression of HER1, HER2, and HER3, Varlitinib treatment potently inhibited tumor growth, with complete tumor regression observed at a dose of 100 mg/kg twice daily.[9] Western blot analysis of tumor lysates from these models confirmed that Varlitinib strongly inhibited the phosphorylation of HER1-3 and key components of the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[9]

Experimental Protocols: Preclinical Studies

-

In Vitro Cytotoxicity Assay:

-

CCA cell lines (e.g., KKU-214, KKU-100) and a non-malignant cholangiocyte line (MMNK-1) are cultured in appropriate media.[12]

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Varlitinib is added at various concentrations, and cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using an MTT or similar colorimetric assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[12]

-

-

In Vivo Xenograft Model:

-

CCA cells are injected subcutaneously into immunocompromised mice (e.g., SCID mice).[9]

-

Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).[9]

-

Mice are randomized into treatment (Varlitinib, orally, twice daily) and control (vehicle) groups.[7]

-

Tumor volume is measured bi-dimensionally twice a week.[9]

-

At the end of the study, tumors are excised for further analysis (e.g., Western blotting) to assess target engagement and downstream pathway inhibition.[9]

-

Clinical Research in Biliary Tract Cancer

Varlitinib has been evaluated in several clinical trials for BTC, both as a first-line and second-line therapy, primarily in combination with standard chemotherapy regimens.

First-Line Treatment

A multicenter, Phase 1B/2 study investigated the safety and efficacy of Varlitinib combined with the standard first-line chemotherapy of gemcitabine and cisplatin for treatment-naïve patients with advanced BTC.[13][14] The combination was found to be well-tolerated and showed preliminary anti-tumor activity.[13][14]

Table 2: Efficacy of Varlitinib + Gemcitabine/Cisplatin in First-Line Advanced BTC (Phase 1B/2)

| Endpoint | Result |

|---|---|

| Number of Patients | 23 |

| Objective Response Rate (ORR) | 35% |

| Disease Control Rate (DCR) | 87% |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Duration of Objective Response | 4.0 months |

Source:[14]

-

Experimental Protocol (NCT02992340):

-

Design: Multicenter, open-label, Phase 1B/2 study.[14]

-

Population: Patients with advanced BTC who had not received prior systemic therapy.[13][14]

-

Intervention: In Phase 1B, a modified 3+3+3 dose-escalation design was used. Patients received oral Varlitinib twice daily (starting at 200 mg BID) plus intravenous gemcitabine/cisplatin on Days 1 and 8 of a 3-week cycle.[14]

-

Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile of the combination.[14]

-

Secondary Objective: Preliminary efficacy (ORR, PFS).[13]

-

Second-Line Treatment: The TreeTopp Study

The TreeTopp study (NCT03093870) was a global, randomized, double-blind, placebo-controlled Phase II trial evaluating Varlitinib in combination with capecitabine for patients with advanced BTC who had progressed after first-line gemcitabine-based chemotherapy.[3][15] The study ultimately did not meet its co-primary endpoints of improving objective response rate or progression-free survival compared to capecitabine alone.[1][3][15]

Table 3: Efficacy Results of the TreeTopp Phase II Study (Second-Line)

| Endpoint | Varlitinib + Capecitabine (n=64) | Placebo + Capecitabine (n=63) | Hazard Ratio (95% CI) / P-value |

|---|---|---|---|

| Objective Response Rate (ORR) | 9.4% | 4.8% | OR 2.28; P=0.42 |

| Median Progression-Free Survival (PFS) | 2.83 months | 2.79 months | HR 0.90 (0.60-1.37); P=0.63 |

| Median Overall Survival (OS) | 7.8 months | 7.5 months | HR 1.11 (0.69-1.79); P=0.66 |

Despite the negative overall results, a pre-planned exploratory subgroup analysis suggested a potential PFS benefit for female patients and those with gallbladder cancer.[3][15]

Table 4: Subgroup Analysis of Progression-Free Survival in the TreeTopp Study

| Subgroup | Varlitinib + Capecitabine (Median PFS) | Placebo + Capecitabine (Median PFS) | Hazard Ratio (95% CI) |

|---|---|---|---|

| Female Patients | 4.1 months | 2.8 months | 0.59 (0.28-1.23) |

| Gallbladder Cancer | 2.9 months | 1.6 months | 0.55 (0.26-1.19) |

-

Experimental Protocol (TreeTopp - NCT03093870):

-

Design: Global, double-blind, randomized, placebo-controlled Phase II study.[15][16]

-

Population: 127 patients with confirmed unresectable or metastatic BTC with disease progression after one prior line of gemcitabine-containing chemotherapy.[15]

-

Intervention: Patients were randomized to receive either oral Varlitinib (300 mg twice daily) or placebo, plus oral capecitabine (1000 mg/m² twice daily on days 1-14) in 21-day treatment cycles.[15]

-

Co-Primary Endpoints: Objective response rate (ORR) and progression-free survival (PFS) according to RECIST v1.1, assessed by Independent Central Review.[15]

-

Pooled Analysis of Phase I Studies

A pooled analysis of data from 43 BTC patients across three Phase I studies evaluated Varlitinib in combination with various platinum-based chemotherapy regimens (cisplatin + 5-FU/capecitabine; oxaliplatin + 5-FU/capecitabine; cisplatin + gemcitabine).[17] This analysis suggested a promising efficacy and safety profile.[17]

Table 5: Efficacy from Pooled Analysis of Three Phase I Studies

| Endpoint | Result (n=37 evaluable) |

|---|---|

| Partial Response Rate | 27.0% |

| Stable Disease Rate | 43.2% |

| Disease Control Rate (DCR) | 70.3% |

Source:[17]

Mechanisms of Resistance

The limited success of EGFR/HER targeted therapies in unselected BTC patient populations points to underlying resistance mechanisms.[3][18]

-

Downstream Mutations: The most frequent mechanism of primary resistance is the presence of mutations in genes downstream of EGFR, such as KRAS, which are common in CCA (22% to 42%).[18] A KRAS mutation can lead to persistent activation of the MAPK pathway, rendering upstream EGFR inhibition ineffective.[12][19] This was a potential explanation for the poor response of the KRAS-mutant KKU-100 cell line to Varlitinib.[12]

-

Compensatory Signaling: Cancer cells can overcome targeted inhibition by activating alternative signaling pathways. In breast cancer models, resistance to HER2 inhibitors has been linked to the activation of compensatory pathways through heterodimerization with other receptor tyrosine kinases, such as IGF-1R or MET.[12] Similar mechanisms may contribute to Varlitinib resistance in BTC.

Conclusion

Varlitinib Tosylate is a pan-HER inhibitor with a clear biological rationale for use in biliary tract cancer, supported by preclinical data demonstrating its ability to inhibit tumor growth.[3] However, clinical trial results have been mixed. While a Phase 1B/2 study in the first-line setting showed promising preliminary activity when combined with gemcitabine and cisplatin, the larger Phase II TreeTopp study failed to demonstrate a significant benefit in the second-line setting for the overall population.[14][15] The suggestive benefit in subgroups of female patients and those with gallbladder cancer warrants further investigation.[3][15] The development of resistance, potentially through downstream mutations like KRAS or compensatory signaling, remains a significant challenge for HER-targeted therapies in this disease.[18] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from Varlitinib and exploring rational combination strategies to overcome resistance mechanisms.

References

- 1. ASLAN’s Varlitinib Fails Biliary Tract Cancer Trial - BioSpace [biospace.com]

- 2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Data Presented on ASLAN’s varlitinib at ESMO Show Promising Results in Heavily Pre-Treated BTC and CRC Patients | PM360 [pm360online.com]

- 5. Portico [access.portico.org]

- 6. Varlitinib in Combination With Capecitabine for Advanced or Metastatic Biliary Tract Cancer | MedPath [trial.medpath.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

- 9. ascopubs.org [ascopubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitinib on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AB046. P-14. TREETOPP: a phase 2/3 study of varlitinib plus capecitabine versus placebo plus capecitabine as second-line treatment in patients with advanced or metastatic biliary tract cancers (BTCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AB062. P-33. Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unveiling resistance mechanisms to EGFR inhibitors in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overcome Drug Resistance in Cholangiocarcinoma: New Insight Into Mechanisms and Refining the Preclinical Experiment Models - PMC [pmc.ncbi.nlm.nih.gov]

Varlitinib Tosylate in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] Varlitinib (ASLAN001) is a potent, reversible, oral small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[2] Given that a subset of TNBC tumors exhibit aberrant EGFR signaling, Varlitinib has emerged as a promising therapeutic candidate for this hard-to-treat disease. This technical guide provides an in-depth overview of the preclinical investigation of Varlitinib Tosylate in TNBC, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and research workflows.

Data Presentation

In Vitro Efficacy of Varlitinib in TNBC Cell Lines

The cytotoxic activity of Varlitinib has been evaluated across various TNBC cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Subtype | IC50 (µM) of Varlitinib (72h treatment) | Notes |

| MDA-MB-468 | Basal-like | ~1-5 | Sensitive to Varlitinib. High EGFR expression. |

| MDA-MB-453 | Luminal AR | ~1-5 | Sensitive to Varlitinib. |

| MDA-MB-231 | Mesenchymal | >10 | Resistant to Varlitinib-induced apoptosis. Harbors a KRAS G13D mutation. |

| MCF 10A | Non-tumorigenic | >10 | Normal breast epithelial cell line, used as a control. |

Note: The exact IC50 values can vary between experiments. The values presented are approximations based on published data.

In Vivo Efficacy of Varlitinib in a TNBC Xenograft Model

Varlitinib has demonstrated significant anti-tumor activity in a preclinical xenograft model using the MDA-MB-468 TNBC cell line.

| Animal Model | Cell Line | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Nude Mice | MDA-MB-468 | 100 mg/kg, BID, oral | 21 days | Statistically Significant* | [3] |

While the exact percentage of tumor growth inhibition is not explicitly stated in the available literature, the study reported a statistically significant suppression of tumor growth in the Varlitinib-treated group compared to the vehicle control group. No significant effect on the body weight of the mice was observed.[3]

Signaling Pathways and Mechanism of Action

Varlitinib exerts its anti-cancer effects by inhibiting the phosphorylation of HER family receptors, which in turn downregulates downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathway implicated in Varlitinib's mechanism of action in sensitive TNBC cells is the RAS/RAF/MEK/ERK pathway.

In sensitive TNBC cells like MDA-MB-468, Varlitinib treatment leads to a decrease in the phosphorylation of MEK and ERK. However, in resistant cells such as MDA-MB-231, which harbor a KRAS mutation, this downstream signaling remains active, thus circumventing the inhibitory effects of Varlitinib at the receptor level.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Varlitinib on TNBC cell lines.

-

Cell Seeding: Plate TNBC cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

This protocol is used to analyze the effect of Varlitinib on protein expression and phosphorylation in the HER signaling pathway.

-

Cell Lysis: Treat TNBC cells with Varlitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of Varlitinib in a mouse model.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-468 cells into the flank of female athymic nude mice.

-

Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

-

Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (100 mg/kg) or a vehicle control orally, twice daily (BID).

-

Monitoring: Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Visualization of Experimental Workflow

The following diagram illustrates a typical preclinical workflow for investigating Varlitinib in TNBC.

Resistance Mechanisms

A key challenge in targeted cancer therapy is the development of resistance. In the context of Varlitinib and TNBC, a primary mechanism of intrinsic resistance has been identified.

The TNBC cell line MDA-MB-231 harbors a G13D mutation in the KRAS gene. This mutation leads to the constitutive activation of the downstream RAS/RAF/MEK/ERK pathway, independent of upstream EGFR signaling. Consequently, even though Varlitinib effectively inhibits EGFR, the cancer cells continue to proliferate due to this bypass mechanism. This highlights the importance of molecular profiling of TNBC tumors to identify patients who are most likely to respond to Varlitinib therapy.

Conclusion and Future Directions

Preclinical evidence strongly suggests that this compound is a promising therapeutic agent for a subset of triple-negative breast cancers, particularly those with high EGFR expression and a wild-type RAS pathway. Its ability to inhibit the HER/ERK signaling cascade translates to significant anti-tumor effects both in vitro and in vivo.

Future research should focus on:

-

Expanding the preclinical evaluation to a broader panel of TNBC cell lines and patient-derived xenograft (PDX) models to better understand the spectrum of sensitivity.

-

Investigating combination therapies, such as co-administering Varlitinib with MEK inhibitors, to overcome resistance in tumors with RAS mutations.

-

Conducting clinical trials specifically in a well-defined TNBC patient population, stratified by EGFR expression and RAS mutation status, to validate the preclinical findings and establish the clinical utility of Varlitinib in this challenging disease.

The development of targeted therapies like Varlitinib, guided by a deep understanding of the underlying molecular drivers of TNBC, holds the key to improving outcomes for patients with this aggressive form of breast cancer.

References

Varlitinib Tosylate: A Technical Guide on its Impact on Survivin and Caspase 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varlitinib tosylate (ASLAN001) is a potent, reversible, small-molecule pan-inhibitor of the human epidermal growth factor receptor (HER) family, targeting EGFR (HER1), HER2, and HER4.[1][2] Its mechanism of action involves the inhibition of receptor tyrosine kinase phosphorylation, which in turn modulates downstream signaling pathways crucial for cell proliferation, survival, and apoptosis.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on two key regulators of apoptosis: survivin, an inhibitor of apoptosis protein (IAP), and caspase 3, an executioner caspase.

Core Mechanism of Action

Varlitinib exerts its anti-tumor effects by disrupting the HER-mediated signaling cascades. By binding to the intracellular tyrosine kinase domain of EGFR, HER2, and HER4, varlitinib prevents their autophosphorylation and subsequent activation of downstream pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4][5] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis.

Effect on Survivin Expression

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in many cancers and is associated with resistance to apoptosis and poor prognosis.[6] Studies have shown that treatment with this compound leads to a significant reduction in the expression of survivin.[1] This downregulation of survivin is a critical step in promoting apoptosis, as it removes a key barrier to the activation of the caspase cascade. The inhibition of the PI3K/Akt and MAPK pathways by varlitinib is believed to be a primary mechanism leading to the transcriptional and post-transcriptional downregulation of survivin.[3][4][5][6]

Effect on Caspase 3 Activation

Caspase 3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] this compound treatment has been shown to lead to a concomitant increase in the cleavage of caspase 3, indicating its activation.[1] The reduction in survivin levels by varlitinib likely contributes to the activation of caspase 3, as survivin is known to directly or indirectly inhibit caspase activation.[6] The activation of caspase 3 is a definitive indicator of apoptosis induction by varlitinib.

Data Presentation

Table 1: Illustrative Effect of this compound on Survivin Protein Levels in Cancer Cells

| Varlitinib Concentration (µM) | Treatment Duration (hours) | Cell Line | Change in Survivin Protein Level (Relative to Control) |

| 0 (Control) | 48 | e.g., HER2+ Breast Cancer | 100% |

| 1 | 48 | e.g., HER2+ Breast Cancer | Decreased |

| 5 | 48 | e.g., HER2+ Breast Cancer | Significantly Decreased |

| 10 | 48 | e.g., HER2+ Breast Cancer | Substantially Decreased |

Table 2: Illustrative Effect of this compound on Caspase 3/7 Activity in Cancer Cells

| Varlitinib Concentration (µM) | Treatment Duration (hours) | Cell Line | Fold Increase in Caspase 3/7 Activity (Relative to Control) |

| 0 (Control) | 72 | e.g., Cholangiocarcinoma | 1.0 |

| 2.5 | 72 | e.g., Cholangiocarcinoma | > 1.0 |

| 5 | 72 | e.g., Cholangiocarcinoma | > 1.0 |

| 10 | 72 | e.g., Cholangiocarcinoma | Significant Increase |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in the analysis of varlitinib's effects on survivin and caspase 3.

Western Blotting for Survivin and Cleaved Caspase 3

This protocol outlines the steps for detecting changes in protein levels of survivin and cleaved caspase 3 in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HER2-positive breast cancer cell lines) in appropriate culture dishes and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 48 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against survivin and cleaved caspase 3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Caspase-Glo® 3/7 Assay for Caspase 3 Activity

This protocol describes a luminescent assay to quantify caspase 3 and 7 activities in varlitinib-treated cells.[8][9]

-

Cell Plating and Treatment:

-

Seed cells in a white-walled 96-well plate at a suitable density.

-

Treat the cells with different concentrations of this compound for the desired time (e.g., 72 hours).[8] Include untreated cells as a negative control.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio with the cell culture medium volume.

-

Mix the contents on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase 3/7 activity.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This protocol details the method for quantifying apoptosis in varlitinib-treated cells using Annexin V and PI staining.[10][11]

-

Cell Preparation and Treatment:

-

Culture and treat cells with this compound as described for Western blotting.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Add 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Use appropriate controls (unstained cells, single-stained cells) for setting compensation and gates.

-

Analyze the data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Mandatory Visualization

Signaling Pathway

Caption: Varlitinib inhibits HER2/EGFR, downregulating survivin and promoting caspase-3-mediated apoptosis.

Experimental Workflow

Caption: Workflow for assessing varlitinib's effects on survivin and caspase 3 in cancer cells.

References

- 1. tripod.nih.gov [tripod.nih.gov]

- 2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Survivin regulation by HER2 through NF-κB and c-myc in irradiated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. ulab360.com [ulab360.com]

- 10. bosterbio.com [bosterbio.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Preclinical Profile of Varlitinib Tosylate in Cholangiocarcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the bile duct with a generally poor prognosis.[1][2] The identification of molecular drivers of CCA has paved the way for the development of targeted therapies. One such promising agent is Varlitinib (ASLAN001), a potent, oral, reversible, small molecule pan-HER inhibitor.[3][4] Varlitinib targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4, which are often overexpressed or mutated in various cancers, including CCA, leading to uncontrolled cell proliferation and tumor growth.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data on Varlitinib Tosylate in cholangiocarcinoma, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Varlitinib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of the HER family receptors.[5] This inhibition prevents the autophosphorylation and activation of these receptors, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways.[1][7] Preclinical studies have demonstrated that Varlitinib's inhibition of EGFR and HER2 is a key mechanism in its efficacy against cholangiocarcinoma cell lines with elevated expression of these receptors.[1]

Signaling Pathway of Varlitinib's Action

Caption: Varlitinib inhibits HER family receptors, blocking downstream PI3K/Akt and MAPK/Erk pathways.

Preclinical Efficacy

In Vitro Studies

Preclinical evaluation of Varlitinib in various cholangiocarcinoma cell lines has demonstrated its cytotoxic and anti-proliferative effects.[1] The sensitivity to Varlitinib appears to correlate with the expression levels of EGFR and HER2.[1]

Table 1: In Vitro Activity of Varlitinib in Cholangiocarcinoma Cell Lines

| Cell Line | HER Expression | IC50 (µM) | Key Findings | Reference |

| KKU-214 | High EGFR & HER2 | Micromolar range | Inhibition of proliferation, induction of apoptosis, suppression of Akt and Erk1/2 activity. | [1] |